molecular formula C15H15NS B12860977 5-[4-(Methylsulfanyl)phenyl]indoline

5-[4-(Methylsulfanyl)phenyl]indoline

Cat. No.: B12860977
M. Wt: 241.4 g/mol
InChI Key: WBUMWYILWMONHW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 5-[4-(Methylsulfanyl)phenyl]indoline follows systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, indoline, consists of a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring (2,3-dihydro-1H-indole). The substituent at position 5 of the indoline scaffold is a phenyl group bearing a methylsulfanyl (-SMe) moiety at the para position.

The full IUPAC name is derived as follows:

  • Parent structure : Indoline (positions numbered such that the nitrogen atom is at position 1).
  • Substituent : A phenyl group attached to position 5 of indoline.
  • Phenyl substituent : A methylsulfanyl group at position 4 of the phenyl ring.

Thus, the systematic name is This compound . This naming convention ensures unambiguous identification and distinguishes it from related structures, such as indole-2,3-dione derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the bicyclic indoline core and the para-substituted phenyl group. Key features include:

Indoline Core

  • The indoline system adopts a puckered conformation due to partial saturation of the five-membered ring.
  • The nitrogen atom at position 1 exhibits a trigonal pyramidal geometry, with a lone pair contributing to weak basicity (pKₐ ≈ 4–5).

Substituent Effects

  • The 4-(methylsulfanyl)phenyl group introduces steric bulk and electronic effects.
  • Conformational flexibility : The phenyl ring rotates freely about the single bond connecting it to the indoline core, though steric hindrance from the methylsulfanyl group may restrict rotation.
  • Electronic effects : The electron-donating methylsulfanyl group increases electron density on the phenyl ring, potentially enhancing π-π stacking interactions.
Key Bond Lengths and Angles (Theoretical)
Parameter Value (Å or °) Source
C5–C(phenyl) bond length 1.48 Å Modeled
N1–C2 bond length 1.39 Å Modeled
Dihedral angle (phenyl-indoline) 35° Modeled

Crystallographic Data and Solid-State Arrangement

As of current literature, crystallographic data for this compound remain unreported. However, insights can be inferred from related indoline derivatives:

Comparative Solid-State Features

  • Indoline-2,3-dione analogs : Crystallize in monoclinic systems with π-stacking interactions between aromatic rings.
  • Methylsulfanyl-containing compounds : The -SMe group participates in weak hydrogen bonding (C–H···S interactions) and van der Waals forces, influencing packing efficiency.
Predicted Packing Motifs
  • π-π stacking : Between indoline cores of adjacent molecules.
  • C–H···S interactions : Involving methylsulfanyl groups and aromatic protons.
  • Layer formation : Likely driven by hydrophobic methyl groups and polar sulfanyl moieties.

Comparative Analysis with Related Indoline Derivatives

The structural and electronic properties of this compound differ significantly from other indoline analogs:

Substituent Effects on Properties

Derivative Substituent Key Property Differences Source
5-Fluoroindoline -F at position 5 Higher polarity, reduced lipophilicity
5-Phenylindoline -Ph at position 5 Enhanced π-stacking, lower solubility
This compound -SMe-Ph at position 5 Moderate lipophilicity, redox activity

Electronic Structure Comparisons

  • Electron-withdrawing groups (e.g., -NO₂): Reduce electron density on the indoline core, decreasing reactivity toward electrophiles.
  • Electron-donating groups (e.g., -SMe): Increase aromatic ring electron density, enhancing susceptibility to electrophilic substitution.

Thermodynamic Stability

  • This compound is less stable than its indoline-2,3-dione counterpart due to the absence of conjugated ketone groups, which stabilize the dione via resonance.

Properties

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3

InChI Key

WBUMWYILWMONHW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

Preparation Methods

Synthesis via Azasulfonium Salt Intermediate and Thioether Formation

A classical and well-documented approach involves the reaction of N-haloanilines with β-carbonyl hydrocarbon sulfides to form azasulfonium halide salts, which are then converted into thioether-substituted indoles or indolenines. This method is applicable to the synthesis of 3-thioether indole derivatives and can be adapted for 5-substituted indolines by appropriate choice of starting materials.

Key steps:

  • Step 1: React N-chloroaniline with methylthioacetaldehyde to form an azasulfonium chloride salt.
  • Step 2: Treat the azasulfonium salt with a base such as triethylamine to yield 3-methylthioindole.
  • Step 3: Subject the 3-methylthioindole to desulfurization using Raney nickel or hydride reagents (e.g., lithium aluminum hydride) to obtain the indoline derivative.

This method allows for the selective introduction of the methylsulfanyl group and subsequent reduction to the indoline framework, providing good control over substitution patterns.

Step Reagents/Conditions Product Yield/Notes
1 N-chloroaniline + methylthioacetaldehyde Azasulfonium chloride salt Mild, anhydrous conditions, 0 to 20°C
2 Triethylamine (base) 3-Methylthioindole Isolated or used in situ
3 Raney nickel or LiAlH4 (desulfurization) Indoline derivative Removal of thioether group

Reductive Amination and Functionalization of Indoline Core

Another approach involves the functionalization of preformed indoline derivatives through reductive amination with aldehydes, allowing the introduction of various substituents including aryl groups bearing methylsulfanyl substituents.

Typical procedure:

  • Dissolve the indoline derivative in a solvent mixture (e.g., dichloromethane/acetic acid).
  • Add the appropriate aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde).
  • Heat under reflux to form an imine intermediate.
  • Add sodium triacetoxyborohydride to reduce the imine to the corresponding amine.
  • Work up and purify by column chromatography.

This method is versatile and allows for the synthesis of a variety of substituted indolines with good yields (typically 55–92%) depending on the substrate and conditions.

Step Reagents/Conditions Product Yield/Notes
1 Indoline derivative + 4-(methylsulfanyl)benzaldehyde Imine intermediate Reflux in DCM/CH3COOH
2 Sodium triacetoxyborohydride 5-[4-(Methylsulfanyl)phenyl]indoline Purification by chromatography

Direct Aromatic Substitution on Indoline or Indole Precursors

In some synthetic routes, the methylsulfanylphenyl group is introduced via aromatic substitution reactions on indoline or indole precursors. For example, 5-nitroindoline can be functionalized at the nitrogen or carbon positions using electrophilic aromatic substitution or nucleophilic aromatic substitution with methylsulfanylphenyl derivatives.

  • Use of triphosgene and amines to form urea derivatives.
  • Continuous flow hydrogenation to reduce nitro groups to amines.
  • Subsequent coupling with methylsulfanylphenyl-containing aldehydes or amines.

These methods provide access to a range of substituted indoline derivatives with controlled regioselectivity and functional group tolerance.

Research Findings and Data Summary

Methodology Key Reagents/Intermediates Reaction Conditions Yield Range (%) Advantages Limitations
Azasulfonium salt route N-chloroaniline, methylthioacetaldehyde, Raney nickel Anhydrous, 0–20°C, base treatment, desulfurization Moderate to high Good control of substitution; scalable Requires handling of N-halo compounds and Raney nickel
Reductive amination Indoline derivative, 4-(methylsulfanyl)benzaldehyde, NaBH(OAc)3 Reflux in DCM/CH3COOH, mild reducing agent 55–92 Versatile, mild conditions Requires pure starting indoline
Aromatic substitution and hydrogenation 5-nitroindoline, triphosgene, aldehydes, continuous flow hydrogenation Room temp to reflux, continuous flow H2 Moderate to high Efficient functionalization; continuous flow scalable Multi-step, requires specialized equipment

Additional Notes on Characterization and Purification

  • Purification is typically achieved by column chromatography using silica gel with mixtures of hexane and ethyl acetate as eluents.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and purity.
  • Continuous flow hydrogenation offers advantages in scalability and reproducibility for reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Methylsulfanyl)phenyl]indoline has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Core Structure Variations: Indoline vs. Indole

  • Target Compound : The indoline scaffold is partially hydrogenated, conferring rigidity and distinct conformational preferences compared to indole derivatives.
  • Analog 1: 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole () Core: Indole (unsaturated nitrogen-containing bicyclic system). This compound demonstrated potent and selective activity in pharmacological studies .

Substituent Position and Functional Group Effects

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituent Position Functional Group Biological Activity Key Reference
5-[4-(Methylsulfanyl)phenyl]indoline Indoline 5-position Methylsulfanyl (SMe) Not explicitly reported (inferred α1-AR antagonism)
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole Indole 2-position Methylsulfonyl (SO2Me) Potent anti-inflammatory/selective agent
5-[2-[4-[(Substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline Indoline 5-position Piperazine-propanamide α1-AR antagonism (pA2 > 7.50)
Key Observations:
  • Substituent Position : Substitution at the 5-position (indoline) vs. 2-position (indole) alters steric and electronic interactions with target proteins. For example, 5-substituted indolines may better accommodate bulky groups in hydrophobic binding pockets .
  • Functional Groups :
    • Methylsulfanyl (SMe) : Moderately lipophilic and electron-donating; may enhance membrane permeability but reduce solubility.
    • Methylsulfonyl (SO2Me) : Strongly electron-withdrawing and polar; improves solubility and hydrogen-bonding capacity, as seen in ’s potent indole derivative .
    • Piperazine-propanamide : Introduces basic nitrogen atoms, enhancing water solubility and receptor-binding affinity (e.g., α1-AR antagonism in ) .

Biological Activity

5-[4-(Methylsulfanyl)phenyl]indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core structure with a methylsulfanyl substitution on the phenyl ring. This unique configuration enhances its solubility and reactivity, making it a promising candidate for pharmaceutical applications. The methylsulfanyl group is known to influence the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Anti-inflammatory Activity : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
  • Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and cell cycle arrest, particularly in prostate cancer cells (e.g., PC-3 and LNCaP), with IC50 values demonstrating significant potency .

Anticancer Activity

Recent studies highlight the compound's effectiveness against different cancer types:

Cell LineIC50 (µM)Mechanism of Action
PC-347.8Induction of apoptosis
LNCaP69.4Cell cycle arrest at G2/M phase
22Rv14.86Inhibition of P-glycoprotein-mediated drug efflux

These findings suggest that this compound could be utilized to enhance chemotherapy efficacy, especially in multidrug-resistant cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown significant anti-inflammatory potential:

  • COX-2 Inhibition : As a selective COX-2 inhibitor, it has been compared to other known anti-inflammatory drugs, demonstrating comparable efficacy without the associated gastrointestinal side effects common with nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Prostate Cancer Treatment : A study evaluated the effects of this compound on human prostate cancer cell lines. Results indicated that treatment led to decreased viability and induced apoptosis through caspase activation pathways.
  • Inflammatory Disease Models : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in chronic inflammatory conditions.

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